Scandium chloride hexahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

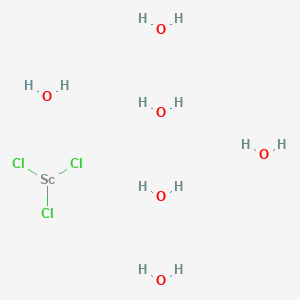

IUPAC Name |

trichloroscandium;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.6H2O.Sc/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZFOHABAHJDIK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.Cl[Sc](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12O6Sc | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051850 | |

| Record name | Scandium chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20662-14-0 | |

| Record name | Scandium chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Scandium(III) Chloride Hexahydrate

Systematic Name: Scandium(III) chloride hexahydrate

Formula:

Executive Summary: The "Hard" Cation Advantage

Scandium(III) chloride hexahydrate is not merely a rare earth salt; it is the primary gateway to accessing the unique Lewis acidity of the scandium cation (

For researchers and drug developers, this compound presents a dichotomy: it is the most accessible water-soluble scandium source, yet its thermal instability requires rigorous protocols to prevent irreversible hydrolysis to refractory oxides. This guide dissects its structural reality, handling protocols, and critical role in Next-Gen PET imaging.[1]

Physicochemical Characterization

Contrary to its stoichiometric label, the "hexahydrate" does not exist as a simple

Coordination Geometry

In the solid phase, the species is better described as trans-dichlorotetraaquascandium(III) chloride dihydrate . The scandium center adopts an octahedral geometry where two chloride ligands coordinate directly to the metal, displacing water molecules to the outer sphere.

-

Coordination Formula:

-

Coordination Number: 6 (Octahedral)

-

Bond Character: Highly ionic Sc-Cl bonds; labile water ligands.

Key Physical Properties

| Property | Metric | Technical Note |

| Molecular Weight | 259.41 g/mol | Includes 6 waters of hydration.[2][3] |

| Appearance | White, crystalline | Often appears as deliquescent aggregates. |

| Solubility (Water) | > 70 g/100 mL | Exothermic dissolution; acidic pH due to hydrolysis. |

| Solubility (Ethanol) | Soluble | Forms alcohol-solvated species (alcoholates). |

| Melting Point | 63–66 °C | Warning: This is a decomposition point (loss of water/HCl). |

| Hygroscopicity | Extreme | Deliquesces rapidly at >50% RH. |

Thermal Stability & The Hydrolysis Trap

Critical Operational Insight: You cannot dehydrate

Because of the high charge density of

The Ammonium Chloride Protocol

To obtain anhydrous

Experimental Workflow: Anhydrous Conversion

-

Mix: Combine

with -

Stepwise Heat: Heat to 300°C under vacuum/inert gas to remove water.

-

Sublimation: Increase T > 350°C.

sublimes, leaving pure

Figure 1: Divergent thermal pathways. Direct heating leads to useless oxides, while the ammonium chloride route preserves the chloride functionality.

Application in Drug Development: Radiopharmaceuticals

Scandium chloride is the precursor for Scandium-44 (

Why Sc-44?

-

Half-life: 3.97 hours (vs. 68 minutes for

), allowing for longer transport and imaging of slower biological processes. -

Chemistry: Sc(III) forms DOTA complexes with higher thermodynamic stability than Ga(III), reducing transchelation risks in vivo.

Radiolabeling Workflow

The preparation of

Protocol: DOTA-Peptide Labeling

-

Elution:

is eluted from a DGA extraction resin using dilute HCl. -

Buffering: The acidic

solution is buffered to pH 4.0–4.5 (Acetate/Hepes). -

Chelation: Add DOTA-peptide conjugate.

-

Incubation: Heat at 90–95°C for 15–20 minutes .

-

Note: Unlike Gallium, Scandium requires high thermal energy to overcome the kinetic barrier of DOTA macrocycle entry.

-

-

Quality Control: Radio-HPLC to confirm >95% radiochemical yield.

Figure 2: Production workflow for Sc-44 PET radiotracers starting from the chloride precursor.

Handling & Storage Safety

Due to its deliquescent nature and acidity, specific handling is required to maintain reagent integrity and safety.

-

Storage: Store in a desiccator or glovebox. If exposed to air, the solid will absorb moisture and eventually dissolve in its own water of hydration (deliquescence).

-

pH Warning: Aqueous solutions are acidic (pH ~3 for 0.1M) due to the equilibrium:

-

Corrosion: Corrosive to metals; use glass or PTFE equipment.

References

-

Crystal Structure & Coordination

- Ref: F. A. Cotton, G. Wilkinson, Advanced Inorganic Chemistry.

- Specifics: Detailed analysis of the cation in solid hydr

-

Thermal Decomposition & Synthesis

- Ref: Meyer, G. "The Ammonium Chloride Route to Anhydrous Rare Earth Chlorides—The Example of ScCl3." Inorganic Syntheses, Vol 25.

- Context: Definitive protocol for preventing hydrolysis during dehydr

-

Radiopharmaceutical Applications

-

Solubility & Properties

- Ref: CRC Handbook of Chemistry and Physics, "Physical Constants of Inorganic Compounds."

Sources

- 1. mdpi.com [mdpi.com]

- 2. Scandium chloride hexahydrate | 20662-14-0 | Benchchem [benchchem.com]

- 3. ProChem, Inc. Scandium (III) Chloride Hexahydrate - High-Purity Compound for Alloys & Optical Applications [prochemonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Scandium( iii ) complexes of monophosphorus acid DOTA analogues: a thermodynamic and radiolabelling study with 44 Sc from cyclotron and from a 44 Ti/ ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04084A [pubs.rsc.org]

Precision Stoichiometry in Theranostics: A Technical Deep Dive into Scandium Chloride Hexahydrate

Topic: Scandium Chloride Hexahydrate Molecular Weight Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

In the high-stakes environment of radiopharmaceutical development and Lewis acid catalysis, the molecular weight of a precursor is rarely a static integer. For Scandium(III) chloride hexahydrate (

This guide moves beyond basic reference data to address the operational challenges of working with

Fundamental Chemical Identity

Before addressing the variable nature of the hydrate, we must establish the theoretical constants used for baseline calculations. Scandium is monoisotopic (

Table 1: Physicochemical Constants

| Property | Value | Notes |

| Formula | Coordination number typically 6-8 in solution | |

| Theoretical MW | 259.41 g/mol | Based on standard atomic weights |

| Anhydrous MW | 151.31 g/mol | |

| CAS Number | 20662-14-0 | Specific to the hexahydrate form |

| Appearance | White crystalline solid | Deliquescent (absorbs moisture to form solution) |

| Solubility | Highly soluble in water, ethanol | Exothermic dissolution |

| Melting Point | 63–66 °C | Loss of crystal water begins <100 °C |

The Hydration Challenge: "Effective" Molecular Weight

The "Hexahydrate" designation implies a fixed stoichiometry of six water molecules per metal ion.[1] However, in a practical laboratory environment (RH > 40%),

The Consequence: If a researcher weighs 259.41 mg of shelf-stored material assuming 1.0 mmol of Sc, they likely have only 0.90–0.95 mmol of Sc, with the remainder being excess adsorbed water. In radiopharmaceutical labeling (e.g., DOTA-TATE labeling with Sc-44), this error alters the metal-to-chelator ratio, potentially leading to:

-

Incomplete Labeling: Insufficient metal for the available chelator (if carrier-added).[1]

-

Reduced Specific Activity: If the mass is overestimated, the calculated specific activity (GBq/µmol) will be artificially skewed.[1]

Operational Solution: The "Self-Validating" Protocol

To ensure data integrity, one must determine the Effective Molecular Weight (

Analytical Validation Workflow

The following protocol combines Complexometric Titration (for Sc content) with Thermogravimetric Analysis (TGA) (for water content) to triangulate the exact stoichiometry.

Protocol A: Complexometric Titration of Scandium

Rationale: Direct titration with EDTA using Xylenol Orange is the gold standard for trivalent rare earths.[1] The pH must be strictly controlled to prevent hydrolysis of Sc(III) into insoluble hydroxides.

Reagents:

-

Standardized 0.01 M EDTA solution.[1]

-

Xylenol Orange indicator (0.1% aqueous solution).[1]

-

Acetate Buffer (pH 5.[1]5) and dilute

.[1]

Step-by-Step Methodology:

-

Dissolution: Weigh ~100 mg of

accurately. Dissolve in 50 mL deionized water. -

Acidification: The solution will naturally be slightly acidic.[1] Adjust pH to 2.0–3.0 using dilute

.[1] Crucial: Sc(III) hydrolyzes above pH 6.[1] -

Indicator: Add 3-4 drops of Xylenol Orange.[1] Solution turns intense violet/red (Sc-Indicator complex).[1]

-

Titration: Titrate with 0.01 M EDTA slowly.

-

Endpoint: The color changes sharply from violet to lemon-yellow (release of free indicator).

-

Calculation:

Protocol B: Thermogravimetric Analysis (TGA)

Run a ramp from 25°C to 600°C at 10°C/min under

-

Stage 1 (60–150°C): Loss of coordinated water molecules.[1]

-

Stage 2 (>300°C): Conversion to oxychloride/oxide.[1]

-

Validation: The mass loss step corresponding to dehydration should match the theoretical 41.7% water content of the hexahydrate.[1] Deviations indicate excess surface water.[1]

Visualization: Validation Logic

Figure 1: Dual-stream validation workflow to determine the effective molecular weight of hygroscopic scandium precursors.

Applications in Drug Development: The Radiotheranostic Frontier

Scandium is emerging as a powerhouse in nuclear medicine due to the Sc-44/Sc-47 theranostic pair.[1] Sc-44 (PET isotope) allows for pre-therapeutic imaging, while Sc-47 (beta emitter) delivers therapeutic doses.[1]

The Role of Stoichiometry in Radiolabeling

In the synthesis of radiopharmaceuticals like [

Critical Mechanism:

The chelator (e.g., DOTA) has a finite capacity.[1] If the

-

Underestimation of MW: You add less Sc than intended.[1] The chelator remains in excess (usually acceptable, but alters binding kinetics).[1]

-

Overestimation of MW (Common): You weigh "259 mg" thinking it is 1 mmol, but it is actually 0.9 mmol Sc + water.[1] You add less metal than calculated.[1]

-

Trace Metal Contamination: Commercial

can contain trace Fe or Zn.[1] High-purity (99.999%) sources are mandatory to prevent competition for the DOTA chelator.[1]

Visualization: Radiolabeling Workflow

Figure 2: Integration of cold this compound standards into the Sc-44 radiopharmaceutical production pipeline.

Handling and Storage Recommendations

To maintain the integrity of the 259.41 g/mol specification:

-

Storage: Store in a desiccator or, ideally, a glovebox under Argon.

-

Weighing: Use a "weigh-by-difference" technique. Tare the vial, add solid quickly, close, weigh, then dissolve directly from the vial. Do not use weighing boats where the powder sits exposed to air.[1]

-

Solvent: When preparing aqueous stocks, use 0.1 M HCl rather than neutral water to prevent the formation of colloidal scandium hydroxides over time.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82586, Scandium chloride.[1] Retrieved from [Link][1]

-

Kornev, V. I., & Trubachev, A. V. (1987). Complexometric determination of scandium using xylenol orange.[1] Journal of Analytical Chemistry.[1] (Validated protocol basis).

-

Boyle, T. J., et al. (2021). Solvation coordination compounds of scandium chloride from the dehydration of this compound.[1][2] Polyhedron, 208, 115437.[1][2]

-

American Elements. this compound.[1][3] Retrieved from [Link][1]

-

Royal Society of Chemistry. Photometric micro-determination of scandium and lanthanides by direct and successive titration using semi-xylenol orange.[1] The Analyst.[1] Retrieved from [Link][1]

Sources

Scandium chloride hexahydrate solubility in organic solvents

Technical Guide: Solubility Profile and Solvent Interactions of Scandium Chloride Hexahydrate ( )

Executive Summary

This compound (

Part 1: Physicochemical Profile[1][2]

Understanding the solubility of

-

Formula:

-

Structural Formula:

-

Coordination Geometry: Octahedral

-

Thermodynamic Stability: Prone to hydrolysis upon heating, forming refractory oxychlorides (

) rather than anhydrous

Key Insight: The scandium ion (

Part 2: Solubility Landscape in Organic Solvents

The following table summarizes the solubility behavior of

Table 1: Solubility and Interaction Profile

| Solvent Class | Specific Solvent | Solubility Status | Interaction Mechanism | Application Relevance |

| Protics | Water | High (>70 g/100mL) | Hydrophilic hydration | Stock solutions, aqueous catalysis. |

| Methanol | Soluble | Solvolysis/H-bonding | Synthesis of alkoxides; recrystallization. | |

| Ethanol | Sparingly Soluble / Reactive | Ligand exchange (slow) | Used as an anti-solvent for crystallization or reaction medium for crown ethers. | |

| Aprotic Donors | THF (Tetrahydrofuran) | Reactive Dissolution | Adduct formation ( | Requires dehydration agent.[3] Precursor for organometallics. |

| DMSO | Soluble | Strong coordination ( | NMR studies, biological assays. | |

| Acetone | Sparingly Soluble | Weak coordination | Often used as an anti-solvent to precipitate Sc salts. | |

| Extractants | TBP / D2EHPA (in Kerosene) | Soluble (Biphasic) | Ion Exchange / Solvation | Industrial purification and separation from REEs. |

| Non-Polars | Hexane, Toluene | Insoluble | No coordination capability | Wash solvents for removing organic impurities. |

Technical Nuance: The Ethanol Paradox

Literature often presents conflicting data regarding ethanol solubility. While

Part 3: Mechanistic Insights & Dehydration

The Dehydration Challenge

Direct heating of

Chemical Dehydration Pathway

The most robust method involves the "Thionyl Chloride Route" in the presence of a coordinating solvent like THF.

-

Reaction:

-

Mechanism: Thionyl chloride consumes the lattice and coordinated water, releasing gases (

). The vacant coordination sites are immediately occupied by THF, preventing the formation of insoluble polymeric networks.

Visualization: Solvation & Extraction Pathways

The following diagram illustrates two critical workflows: the chemical dehydration to organic-soluble adducts and the biphasic solvent extraction used in purification.

Caption: Figure 1: Dual pathways for processing Scandium Chloride. Top: Chemical dehydration to access organic solubility. Bottom: Biphasic solvent extraction for purification.

Part 4: Experimental Protocols

Protocol A: Preparation of Anhydrous

Objective: Convert hygroscopic hexahydrate into an organic-soluble Lewis acid catalyst.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas (Ar/N2) inlet.

-

Slurry: Suspend 5.0 g of

in 50 mL of anhydrous THF. The solid will not fully dissolve initially. -

Dehydration: Add 15 mL of Thionyl Chloride (

) dropwise (Excess is required; Stoichiometry is 6:1, use ~10:1).-

Caution: Vigorous evolution of HCl and SO2 gas. Vent to a scrubber.

-

-

Reflux: Heat the mixture to reflux (66°C) for 12 hours. The solid should dissolve, and the solution may turn clear or slightly yellow.

-

Isolation:

-

Cool to room temperature.

-

Remove volatiles under reduced pressure (Schlenk line) to yield a white crystalline solid.

-

Wash with dry pentane to remove trace impurities.

-

-

Storage: Store in a glovebox. The resulting

is soluble in THF, MeCN, and other donor solvents.[3]

Protocol B: Solvent Extraction (Purification)

Objective: Extract Sc from aqueous chloride media using D2EHPA (Di-(2-ethylhexyl)phosphoric acid).[4]

-

Aqueous Phase: Prepare a solution of

in 0.1 M HCl. (pH should be maintained < 1.0 to prevent hydrolysis). -

Organic Phase: Prepare 10% v/v D2EHPA in Kerosene.

-

Contacting: Mix phases at an O:A ratio of 1:1 in a separatory funnel. Shake vigorously for 10 minutes.

-

Separation: Allow phases to settle (approx. 5-10 mins). Sc transfers to the organic phase via the mechanism:

-

Stripping: To recover Sc, contact the loaded organic phase with 5M NaOH (precipitating

) or high concentration HCl (>6M).

References

-

Scandium(III) chloride hexahydrate Properties . American Elements. Available at: [Link]

-

Solvation coordination compounds of scandium chloride from the dehydration of this compound . Polyhedron, Vol 204, 2021. Available at: [Link]

-

Scandium(III) chloride . Wikipedia / ChemEurope. Available at: [Link]

-

Primary and secondary coordination of crown ethers to scandium(III) . Dalton Transactions, 2000. Available at: [Link]

-

Solvent extraction of scandium from chlorination system . MATEC Web of Conferences 277, 2019. Available at: [Link]

Scandium chloride hexahydrate synthesis from scandium oxide

Title: Precision Synthesis of Scandium Chloride Hexahydrate (

Executive Summary

This guide details the conversion of Scandium Oxide (

Key Technical Constraint: The primary failure mode in this synthesis is hydrolysis. Scandium has a high charge density, making its aquo-ions prone to deprotonation, leading to insoluble oxychlorides (

Thermodynamic & Kinetic Grounding

The Barrier:

Scandium oxide (

The Solution:

The reaction is driven by high proton activity (concentrated HCl) and thermal energy (reflux).

Speciation Logic:

In solution, Sc exists as the hexaaqua cation

Materials & Equipment

| Component | Specification | Purpose |

| Precursor | Starting material. High purity prevents Fe/Al contamination. | |

| Reagent | HCl (37% w/w, Trace Metal Grade) | Proton source. Trace metal grade is vital for drug dev. |

| Solvent | Type I Water (18.2 M | Solvation. Prevents introduction of Ca/Mg. |

| Reactor | Borosilicate Round Bottom Flask | Acid resistance at reflux temperatures. |

| Thermal | Oil Bath / Heating Mantle | Uniform heating to 105–110°C. |

Experimental Protocol (Step-by-Step)

Phase 1: Digestion (The Rate-Limiting Step)

Rationale: Reflux is required to maintain constant acid concentration while providing activation energy for oxide dissolution.

-

Stoichiometry Calculation:

-

Target: 10.0 g of

. -

Required

: ~2.66 g (Molar Mass: 137.91 g/mol ). -

Required HCl (Stoichiometric): ~19.3 mL of 37% HCl.

-

Operational Excess: Use 50 mL of 37% HCl (approx. 2.5x excess) to drive kinetics and prevent hydrolysis.

-

-

Setup:

-

Place 2.66 g

into a 250 mL round bottom flask. -

Add 50 mL 37% HCl and 10 mL DI water.

-

Add a PTFE-coated magnetic stir bar.

-

Attach a reflux condenser with flowing coolant (chiller set to 15°C).

-

-

Reaction:

-

Heat to reflux (approx. 105°C) with vigorous stirring (500 RPM).

-

Duration: 4–6 hours. The cloudy white suspension must turn completely clear and colorless .

-

QC Check: If solids persist after 6 hours, add 10 mL fresh HCl and continue reflux.

-

Phase 2: Filtration & Conditioning

Rationale: Removes unreacted oxide particles which act as nucleation sites for impurities.

-

Cool the solution to room temperature.

-

Filter through a 0.22

m PVDF membrane (acid resistant) into a clean evaporation flask. -

Critical Step: Rinse the filter with 5 mL of 6M HCl, not water, to keep the filtrate acidic.

Phase 3: Controlled Crystallization

Rationale: Rapid boiling yields amorphous powder; controlled evaporation yields defined hexahydrate crystals.

-

Transfer filtrate to a Rotary Evaporator.

-

Bath Temperature: 60°C.

-

Vacuum: Slowly reduce pressure to 150 mbar.

-

Endpoint: Evaporate until a wet, white crystalline slurry forms. Do not dry to a crust.

-

Warning: If the solid turns opaque/chalky, you have formed oxychlorides.

-

-

Recrystallization (Optional for >99.99% purity):

-

Dissolve the wet slurry in minimum boiling 6M HCl.

-

Allow to cool slowly to 4°C overnight.

-

Phase 4: Isolation

-

Filter the crystals using a glass frit (porosity 3).

-

Dry in a vacuum desiccator over

and NaOH pellets (to absorb excess HCl fumes) for 24 hours. -

Storage: Hygroscopic. Store in a tightly sealed container under Argon if possible.

Process Visualization

Figure 1: Synthesis Workflow (DOT Diagram)

Caption: Operational workflow for the conversion of Sc2O3 to ScCl3·6H2O, emphasizing the filtration of unreacted residues and controlled evaporation.

Figure 2: Speciation & Hydrolysis Risk (DOT Diagram)

Caption: Chemical pathway showing the critical competition between correct crystallization (green path) and hydrolysis failure (red path).

Quality Control & Characterization

| Method | Parameter | Acceptance Criteria |

| ICP-MS | Metal Impurities | Fe < 5 ppm, Al < 5 ppm (Critical for radiopharma) |

| Complexometric Titration | Sc Content | 17.0% ± 0.5% (Theoretical: 17.3%) |

| XRD (Powder) | Phase ID | Matches pattern for |

| Solubility Test | Hydrolysis | 1g in 10mL water must be clear (No turbidity) |

Troubleshooting

-

Problem: Solution turns milky during evaporation.

-

Cause: Loss of HCl led to pH rise and formation of scandium hydroxide species.

-

Fix: Immediately add 5 mL concentrated HCl and heat gently until clear.

-

-

Problem: Product is a sticky gum, not crystals.

-

Cause: Presence of excess free water or high humidity.

-

Fix: Dry further in a vacuum desiccator with fresh desiccant.

-

-

Problem: Low Yield (<80%).

-

Cause: Incomplete dissolution of the oxide.

-

Fix: Increase reflux time or grind the oxide precursor to a finer mesh before digestion.

-

References

-

BenchChem.this compound: Methodological Advances in Its Preparation from Scandium Oxide. (General synthesis overview and industrial context).

-

Duyvesteyn, W. P. C., et al. Recovery of Scandium from Chloride Media.[1] Patent US 2014/0200827 A1. (Details on chloride media solubility and separation).

-

Domnanich, K. A., et al. Production and separation of 43Sc for radiopharmaceutical purposes.[2] EJNMMI Radiopharmacy and Chemistry, 2017.[2] (High-purity handling for medical applications).

-

Fjellvåg, H., & Karen, P. Crystal structure of ScCl3.[3] Inorganic Chemistry.[4] (Structural validation of the chloride phase).

Sources

The Coordination Architect: A Technical Guide to Scandium Chloride Hexahydrate

Executive Summary: The Transition Metal Imposter

Scandium chloride hexahydrate (

For the researcher, this compound is not merely a source of

The Crystal Conundrum: It is Not

Contrary to the general formula often printed on reagent bottles, the solid-state structure of this compound is not a simple hexaaqua cation with three outer-sphere chlorides.

Structural Reality

X-ray crystallography identifies the actual species as trans-dichlorotetraaquascandium(III) chloride dihydrate :

-

Primary Coordination Sphere: The

center is hexacoordinate (octahedral geometry). -

Ligand Arrangement: Four water molecules occupy the equatorial plane.[1] Two chloride ions occupy the axial positions (

configuration).[1] -

Outer Sphere: One chloride ion and two water molecules reside in the lattice, stabilized by hydrogen bonding.

Implication for Synthesis: When dissolving this salt in organic solvents for catalysis, the inner-sphere chlorides are relatively labile but require specific activation to be displaced by neutral ligands (like THF) or substrates.

Comparison with Lanthanides

| Feature | Scandium ( | Typical Lanthanide ( |

| Ionic Radius | ||

| Coordination Number | Predominantly 6 (can reach 7-8) | Typically 8-9 (e.g., |

| Hydrolysis Risk | Extreme (starts at pH > 3) | Moderate (starts at pH > 6) |

| Bond Character | Significant Covalent Character | Predominantly Ionic |

Solution Dynamics & Hydrolysis: The War Against pH

In aqueous solution,

The Hydrolysis Cascade

Upon dissolution in water (without acid stabilization), the following equilibrium is immediate:

-

Deprotonation:

-

Oligomerization: Two hydrolyzed species condense to form a hydroxo-bridged dimer.

-

Precipitation: At pH > 4-5, amorphous

precipitates.

Visualization: Hydrolysis Pathway

The following diagram illustrates the speciation changes governed by pH.

Figure 1: pH-dependent hydrolysis pathway of Scandium(III) in aqueous media.[1]

Synthetic Utility: Lewis Acid Catalysis

is a "water-tolerant" Lewis acid, but its activity is maximized in anhydrous conditions or specific solvent systems.Mechanism of Activation

In organic synthesis (e.g., Friedel-Crafts alkylation, Aldol reactions),

-

Catalytic Cycle:

-

Ligand Exchange: Substrate displaces labile aquo/chloro ligands.

-

Activation:

withdraws electron density. -

Nucleophilic Attack: The nucleophile attacks the activated carbon.

-

Release: Product dissociates, regenerating the catalyst.

-

Protocol: Dehydration to Active Catalyst

Direct heating of

The Thionyl Chloride Method:

-

Slurry: Suspend

in anhydrous THF. -

Reagent: Add excess Thionyl Chloride (

). -

Reaction: Reflux under Argon.

-

Result: The resulting

is a soluble, highly active Lewis acid adduct.

Radiopharmaceutical Applications: Sc-44 Labeling

Scandium-44 (

Chelation Kinetics

Unlike Gallium-68 (which labels DOTA quickly but often requires heat), Scandium-44 has a larger ionic radius and prefers higher coordination numbers (CN=7-8).

-

DOTA: Requires heating (95°C, 15-20 min) to overcome the kinetic barrier and achieve full encapsulation (CN=8).

-

NOTA: Forms highly stable complexes with

, but the cavity is too small for -

AAZTA: A newer chelator allowing room-temperature labeling due to a more open coordination cage.

Workflow Visualization

This workflow details the conversion of target material to labeled drug.

Figure 2: Critical path for Sc-44 radiolabeling starting from chloride precursor.

Handling & Storage Protocols

Solubility Data

| Solvent | Solubility | Notes |

| Water | High | Exothermic dissolution; prone to hydrolysis.[3] |

| Ethanol | Soluble | Forms solvates; stable for short periods. |

| THF | Moderate | Forms |

| Acetone | Soluble | Useful for recrystallization. |

Storage

-

Hygroscopicity: Extreme. The hexahydrate will deliquesce (dissolve in absorbed water) if left open.

-

Container: Store in tightly sealed polypropylene or glass containers under desiccant.

-

Stability: Stable indefinitely if kept dry. If hydrolysis occurs (cloudiness in water), add dilute HCl to reverse.

References

-

BenchChem. this compound Structure and Properties. Retrieved from 1

-

VulcanChem. Scandium(III) hexahydrate trichloride Crystallography. Retrieved from 3

-

Wikipedia. Scandium chloride - Reactions and Structure.[1] Retrieved from 2[1]

-

NIH/PubMed. 44Sc for labeling of DOTA- and NODAGA-functionalized peptides. Retrieved from 4

-

Royal Society of Chemistry (Dalton Trans). Scandium(iii) complexes of monophosphorus acid DOTA analogues. Retrieved from 5

-

MDPI. Preparing High-Purity Anhydrous ScCl3 Molten Salt. Retrieved from 6

-

ProChem. Scandium (III) Chloride Hexahydrate Applications. Retrieved from 7

-

ResearchGate. Solvation coordination compounds of scandium chloride from dehydration. Retrieved from 8[1]

Sources

- 1. This compound | 20662-14-0 | Benchchem [benchchem.com]

- 2. Scandium chloride - Wikipedia [en.wikipedia.org]

- 3. Scandium(III) hexahydrate trichloride () for sale [vulcanchem.com]

- 4. 44Sc for labeling of DOTA- and NODAGA-functionalized peptides: preclinical in vitro and in vivo investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scandium(iii) complexes of monophosphorus acid DOTA analogues: a thermodynamic and radiolabelling study with 44Sc from cyclotron and from a 44Ti/44Sc generator - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. ProChem, Inc. Scandium (III) Chloride Hexahydrate - High-Purity Compound for Alloys & Optical Applications [prochemonline.com]

- 8. researchgate.net [researchgate.net]

Safety and handling of scandium chloride hexahydrate

Technical Master File: Scandium Chloride Hexahydrate ( )

Operational Safety, Stability, and Application in Drug Development [1]

Executive Summary

This compound (CAS: 20662-14-0) is a critical precursor in the synthesis of solid-state electrolytes, Lewis acid catalysts, and emerging radiopharmaceuticals (Sc-44/Sc-47 theranostics). While often categorized alongside lanthanides, scandium’s smaller ionic radius (

This guide moves beyond standard Safety Data Sheet (SDS) parameters to address the operational reality of handling this compound: managing its extreme hygroscopicity, preventing "silent" stoichiometry drift, and controlling hydrolysis during aqueous formulation.

Physicochemical Profile & Stability Mechanics[1]

The "Hygroscopic Trap"

The primary operational hazard of

-

Stoichiometric Drift: Weighing errors occur as the mass increases due to water absorption, leading to under-dosing of the metal ion in synthesis.

-

Acidic Creep: As the salt dissolves in absorbed water, it undergoes hydrolysis, generating trace hydrochloric acid (HCl) on the surface, which can corrode stainless steel spatulas and balance pans.

Hydrolysis and Thermal Decomposition

Unlike alkali chlorides, scandium chloride cannot be dehydrated simply by heating. The high charge density of

Key Reaction:

Quantitative Data Summary

| Property | Value | Operational Implication |

| Formula Weight | 259.41 g/mol | Use this value for molarity calculations; do not confuse with anhydrous (151.31 g/mol ). |

| Appearance | White crystalline solid | Yellowing indicates iron contamination or extensive hydrolysis. |

| Solubility ( | Highly Soluble | Exothermic dissolution; solution becomes acidic (pH ~3-4). |

| Hygroscopicity | Extreme (Deliquescent) | Handling time in open air must be <2 minutes. |

| Melting Point | 63–66 °C | Low melting point creates "syrup" if heated improperly during drying attempts. |

Toxicological Profile & Risk Assessment

Acute Toxicity

Scandium is generally considered to have low acute toxicity compared to heavy metals like lead or mercury. It is poorly absorbed in the gastrointestinal tract.

-

LD50 (Oral, Rat): ~4000 mg/kg [1].

-

LD50 (Intraperitoneal, Mouse): ~500 mg/kg [2].

Irritation Hazards (GHS Classification)

Despite low systemic toxicity, the hydrolysis of the salt on moist membranes (eyes, lungs, sweat) produces acidity.

-

H315: Causes skin irritation.[2]

-

H335: May cause respiratory irritation (if dust is inhaled).

Visualization: Exposure & Response Logic

The following diagram outlines the decision logic for exposure events, prioritizing the neutralization of acidic byproducts.

Caption: Decision logic for exposure events. Note that hydrolysis on moist tissue drives the irritation mechanism.[1]

Operational Handling Protocols

Storage and Weighing (The "Dry Chain")

To maintain pharmaceutical-grade stoichiometry, the "Dry Chain" must be preserved.

-

Primary Storage: Store in a tightly sealed container within a desiccator containing active silica gel or

. -

Inert Atmosphere: For high-precision applications (e.g., crystal growth, organometallics), handle exclusively in an Argon-filled glovebox.

-

Weighing Protocol:

-

Step 1: Tare the weighing boat inside the balance.

-

Step 2: Open the stock container only for the duration of transfer.

-

Step 3: If weighing in open air, record the weight immediately. Drifting numbers indicate water absorption; do not "top up" to chase the drift.

-

Solution Preparation & pH Control

A common error in drug development is dissolving

-

The pH Limit: Scandium begins to precipitate as

at pH > 5.0 [3].[1][5] -

Protocol:

-

Dissolve

in 0.1 M HCl initially to ensure complete solvation. -

Slowly adjust pH to the desired level (e.g., for radiolabeling) using a buffer (e.g., Sodium Acetate or HEPES), ensuring the local concentration of base does not exceed the solubility product (

).

-

Special Context: Radiopharmaceutical Precursors

For researchers working with Sc-44 or Sc-47,

Trace Metal Purity

Commercial "99.9%" purity is often insufficient for radiolabeling DOTA/NOTA chelators. Trace

-

Requirement: Use "Trace Metals Basis" purity (99.999%) or perform a pre-purification step using extraction chromatography (e.g., UTEVA resin) [4].

Visualization: Hydrolysis & Labeling Pathway

The following diagram illustrates the competition between successful chelation and the formation of colloidal hydroxides (a failed synthesis).

Caption: The "pH Window" is critical. Exceeding pH 5.5 without a chelator present leads to irreversible colloid formation.[1]

Emergency Response & Waste Management

Spill Management

-

Small Spills (Benchtop): Do not wipe with a dry paper towel (spreads dust). Cover with wet paper towels to dissolve the solid, then wipe up. The surface will be acidic; wipe down with a weak sodium bicarbonate solution to neutralize.

-

Large Spills: Use a HEPA-filtered vacuum or wet-sweep method. Wear N95/P2 respiratory protection.

Thermal Decomposition Incidents

If the material is accidentally heated (e.g., in a drying oven >100°C) without ventilation:

-

Evacuate: HCl gas will be released.

-

Ventilate: Open fume hood sashes fully.

-

Neutralize: The residue will likely be an insoluble oxychloride (

). This requires concentrated HCl or

References

-

Haley, T. J., et al. (1962). Pharmacology and toxicology of scandium chloride. Journal of Pharmaceutical Sciences. Link[1]

-

ECHA (European Chemicals Agency). (n.d.). Registration Dossier - Scandium trichloride. Link[1]

-

Cotton, S. A. (2006). Lanthanide and Actinide Chemistry. Wiley. (Context on Sc hydrolysis and solubility constants). Link[1]

-

Valdovinos, H. F., et al. (2017). Separation of Sc-44 from Ti-44 targets using extraction chromatography. Applied Radiation and Isotopes. Link[1]

-

Fisher Scientific. (2021). Safety Data Sheet: Scandium(III) chloride hexahydrate. Link[1]

Methodological & Application

Application Note: Protocol for Using Scandium Chloride Hexahydrate in Organic Synthesis

Part 1: Strategic Overview & Rationale

In the landscape of Lewis acid catalysis, Scandium(III) Chloride Hexahydrate (

This stability allows for "Green" organic synthesis in aqueous media, eliminating the need for strictly anhydrous conditions and hazardous drying agents.[2] Furthermore, it serves as the primary cost-effective precursor for synthesizing Scandium(III) Triflate (

Key Advantages[1][2][4]

-

Aqueous Compatibility: Functions effectively in water/THF or water/alcohol mixtures.[1]

-

Recyclability: The catalyst resides in the aqueous phase and can often be recovered after extraction of organic products.

-

Precursor Utility: A scalable starting material for generating anhydrous organoscandium complexes and triflates.[1][4]

Part 2: Chemical Profile & Handling[1][6]

Physical Properties

| Property | Data | Note |

| Formula | Hexahydrate form is most stable.[1] | |

| MW | 259.41 g/mol | |

| Appearance | White crystalline solid | Deliquescent (absorbs moisture from air).[1] |

| Solubility | High: Water, Alcohols, THF | Low: Hexanes, Toluene, DCM.[1][2] |

| Stability | Air/Moisture Stable | Does not require glovebox handling, but should be stored in a desiccator to prevent clumping.[1] |

Safety & Storage

-

Hazards: Causes skin irritation and serious eye irritation.[1]

-

Storage: Store in a tightly closed container. While water-stable, prolonged exposure to humid air converts the free-flowing powder into a viscous paste, complicating weighing.[1][2]

Part 3: Critical Workflows & Protocols

Protocol A: In-Situ Preparation of Scandium(III) Triflate

Rationale:

Reagents:

Method:

-

Dissolution: Dissolve

(2.59 g, 10 mmol) in deionized water (10 mL). -

Acidification: Slowly add TfOH (4.5 g, 30 mmol) dropwise with stirring. Caution: Exothermic.[1]

-

Evaporation: Heat the solution to

to evaporate water and HCl gas. -

Dehydration (Critical): To obtain the active anhydrous catalyst, dry the resulting white solid at

under high vacuum (0.1 mmHg) for 4 hours. -

Validation: The resulting white powder is

, ready for moisture-sensitive acylation or Friedel-Crafts reactions.[1]

Protocol B: Aqueous Mukaiyama Aldol Reaction

Rationale: This reaction demonstrates the unique ability of Sc(III) to activate aldehydes in the presence of water, a feat impossible for Boron or Titanium Lewis acids.

Mechanism: Sc(III) acts as a Lewis acid to activate the aldehyde carbonyl oxygen.[1] The large ionic radius (0.745 Å) and high coordination number (up to 9) allow Sc(III) to exchange water ligands rapidly, permitting substrate binding even in aqueous solution.[1][2]

Reagents:

Step-by-Step Procedure:

-

Catalyst Solution: In a round-bottom flask, dissolve

(26 mg, 0.1 mmol) in a mixture of THF (4.5 mL) and Water (0.5 mL). -

Substrate Addition: Add Benzaldehyde (106 mg, 1.0 mmol) to the catalyst solution.

-

Reaction: Add the silyl enol ether (1.2 mmol) dropwise at room temperature (

). -

Monitoring: Stir for 6–12 hours. Monitor via TLC (Solvent: Hexane/EtOAc).

-

Quench & Workup:

-

Catalyst Recovery (Optional): The aqueous layer contains the Sc(III) catalyst.[1] It can be washed with hexane, concentrated, and reused.[2]

Protocol C: Friedel-Crafts Acylation (Solvent-Free)

Rationale:

Reagents:

Method:

-

Mix: Combine substrate and acetic anhydride in a flask.

-

Catalyze: Add

directly to the neat mixture. -

Heat: Stir at

for 4 hours. -

Workup: Dilute with EtOAc, wash with saturated

(to remove excess acid), dry, and concentrate.

Part 4: Mechanistic Visualization

The following diagram illustrates the catalytic cycle of Scandium in aqueous media. The key feature is the Ligand Exchange Equilibrium , where Sc(III) sheds water molecules to bind the aldehyde, activates it for nucleophilic attack, and then releases the product to re-coordinate water.[2]

Figure 1: Catalytic cycle of Sc(III) in aqueous media, highlighting the equilibrium between water ligands and substrate activation.[1][2]

Part 5: References

-

Kobayashi, S. (1999).[1] "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry.[1]

-

Sigma-Aldrich. "Scandium(III) chloride hexahydrate Product Specification & SDS."

-

Kobayashi, S., Nagayama, S., & Busujima, T. (1998).[1][2] "Lewis Acid Catalysts Stable in Water.[1][5][6][7] Correlation between Catalytic Activity in Water and Hydrolysis Constants." Journal of the American Chemical Society.[6][8] [1][2]

-

American Elements. "Scandium Chloride Hexahydrate Properties and Applications."[1] [1][2]

-

Ishihara, K., et al. (2001).[1] "Scandium(III) Catalyzed Acylation of Alcohols." Journal of Organic Chemistry. [1][2]

Sources

- 1. Scandium chloride - Wikipedia [en.wikipedia.org]

- 2. JP3327110B2 - Method for producing scandium triflate - Google Patents [patents.google.com]

- 3. ProChem, Inc. Scandium (III) Chloride Hexahydrate - High-Purity Compound for Alloys & Optical Applications [prochemonline.com]

- 4. This compound | 20662-14-0 | Benchchem [benchchem.com]

- 5. Scandium Chloride (ScCl₃): A Key Catalyst in Organic Synthesis | Scandium [scandium.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Nanoscale and chiral metal–organic frameworks for asymmetric reactions in water: bridging Lewis acid catalysis and biological systems - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01343C [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Scandium Chloride Hexahydrate in Solid Oxide Fuel Cells

Foreword for the Advanced Researcher

Solid Oxide Fuel Cells (SOFCs) represent a cornerstone of high-efficiency energy conversion technology. The pursuit of lower operating temperatures (IT-SOFCs, 500-800°C) to enhance longevity and reduce material costs has intensified the focus on electrolyte and electrode materials with superior performance. Scandia-stabilized zirconia (ScSZ) has emerged as a leading electrolyte candidate due to its significantly higher ionic conductivity compared to the conventional yttria-stabilized zirconia (YSZ). Furthermore, the strategic incorporation of scandium into cathode materials has demonstrated remarkable improvements in electrochemical activity.

This document serves as a comprehensive technical guide for researchers, materials scientists, and engineers on the application of scandium chloride hexahydrate (ScCl₃·6H₂O) as a versatile and high-purity precursor for the synthesis of critical SOFC components. We will delve into the causality behind experimental choices, providing detailed, field-proven protocols for the synthesis of ScSZ electrolytes and scandium-doped cathode materials. Our approach is to equip you not just with methodologies, but with the scientific rationale to innovate and adapt these techniques for your specific research and development goals.

The Pivotal Role of Scandium in Enhancing SOFC Performance

The enhanced performance of scandium-doped materials in SOFCs is fundamentally linked to crystal structure and defect chemistry.

Scandia-Stabilized Zirconia (ScSZ) Electrolytes: A Leap in Ionic Conductivity

The ionic conductivity of a zirconia-based electrolyte is contingent on the concentration and mobility of oxygen vacancies. The introduction of a trivalent dopant like Sc³⁺ into the ZrO₂ lattice creates oxygen vacancies to maintain charge neutrality. The ionic radius of Sc³⁺ (0.87 Å) is a closer match to that of Zr⁴⁺ (0.84 Å) compared to Y³⁺ (1.019 Å).[1] This smaller mismatch in ionic radii in ScSZ minimizes lattice strain, leading to a lower association energy between the dopant cations and oxygen vacancies. Consequently, oxygen vacancies are more mobile, resulting in a significantly higher ionic conductivity for ScSZ over YSZ at intermediate temperatures.[2][3] This superior conductivity is a critical factor in reducing the ohmic resistance of the cell, thereby enabling operation at lower temperatures without a substantial loss in performance.[1]

Scandium in Perovskite Cathodes: A Catalyst for Oxygen Reduction

In the cathode, the oxygen reduction reaction (ORR) is a key performance-limiting step. Doping layered perovskite materials, such as PrBaCo₂O₅₊δ (PBCO), with Sc³⁺ has been shown to positively impact electrochemical performance.[4] The introduction of scandium can modify the crystal structure, improving the Goldschmidt tolerance factor and increasing the specific free volume, which facilitates oxygen ion transport within the lattice.[4] This can lower the activation energy for oxygen ion transfer, thereby accelerating the ORR kinetics and boosting the overall cell performance.[4]

Synthesis of High-Performance ScSZ Electrolyte Powders from this compound

The choice of synthesis method for ScSZ powders profoundly influences their final properties, including particle size, morphology, and homogeneity, which in turn affect the sintering behavior and the final electrolyte performance. This compound, due to its good solubility in water and alcohols, is an excellent precursor for various wet-chemical synthesis routes.[5]

Co-Precipitation Synthesis of Nanocrystalline 10Sc1CeSZ Powder

This protocol is adapted from established co-precipitation methods for doped zirconia and is designed to produce nanocrystalline 10 mol% Sc₂O₃ and 1 mol% CeO₂ co-doped zirconia (10Sc1CeSZ) powder, a composition known for its high ionic conductivity and improved phase stability.

Protocol 2.1: Co-Precipitation Synthesis

Materials:

-

This compound (ScCl₃·6H₂O)

-

Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)

-

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

Ammonium hydroxide solution (28% NH₃ in H₂O)

-

Deionized water

-

Ethanol

Procedure:

-

Precursor Solution Preparation:

-

Calculate the required molar quantities of ScCl₃·6H₂O, ZrOCl₂·8H₂O, and Ce(NO₃)₃·6H₂O for the target composition (e.g., for 10Sc1CeSZ).

-

Dissolve the calculated amounts of the precursors in deionized water in a beaker with vigorous stirring to ensure complete dissolution and a homogeneous solution.

-

-

Precipitation:

-

Slowly add ammonium hydroxide solution dropwise to the precursor solution while maintaining vigorous stirring.

-

Monitor the pH of the solution continuously. Continue adding ammonium hydroxide until the pH reaches approximately 10 to ensure complete precipitation of the metal hydroxides. A gelatinous precipitate will form.

-

-

Aging and Washing:

-

Age the precipitate in the mother liquor for 24 hours at room temperature to allow for complete precipitation and homogenization.

-

Separate the precipitate from the solution by centrifugation or filtration.

-

Wash the precipitate repeatedly with deionized water to remove residual chloride and ammonium ions. This can be monitored by testing the supernatant for chlorides with a silver nitrate solution.

-

Perform a final wash with ethanol to reduce agglomeration of the particles upon drying.

-

-

Drying and Calcination:

-

Dry the washed precipitate in an oven at 100-120°C for 12-24 hours to remove water and ethanol.

-

Grind the dried powder gently in an agate mortar to break up any large agglomerates.

-

Calcination is a critical step to form the desired crystalline phase. Transfer the powder to an alumina crucible and calcine in a furnace. The calcination temperature affects the final particle size and surface area. A typical calcination profile is a ramp to 600-900°C with a dwell time of 2-4 hours.[6][7]

-

Workflow for Co-Precipitation Synthesis of ScSZ Powder

Caption: Co-precipitation synthesis of ScSZ powder from chloride and nitrate precursors.

Glycine-Nitrate Combustion Synthesis of 8ScSZ Powder

The glycine-nitrate process (GNP) is a self-sustaining combustion synthesis method that can produce fine, homogeneous, and crystalline powders at lower temperatures and in shorter times compared to conventional methods.

Protocol 2.2: Glycine-Nitrate Combustion Synthesis

Materials:

-

This compound (ScCl₃·6H₂O) - Note: For GNP, nitrate precursors are typically used. If starting with scandium chloride, it must first be converted to scandium nitrate.

-

Scandium nitrate (Sc(NO₃)₃·xH₂O)

-

Zirconyl nitrate hydrate (ZrO(NO₃)₂·xH₂O)

-

Glycine (C₂H₅NO₂)

-

Deionized water

Procedure:

-

Precursor Solution Preparation:

-

Calculate the required molar quantities of scandium nitrate and zirconyl nitrate for the target composition (e.g., 8 mol% Sc₂O₃).

-

Dissolve the metal nitrates in a minimal amount of deionized water in a large, heat-resistant beaker.

-

Add glycine to the solution. The glycine-to-nitrate ratio is a critical parameter that influences the combustion process. A typical ratio is between 0.5 and 1.0.

-

-

Combustion:

-

Place the beaker on a hot plate in a well-ventilated fume hood.

-

Heat the solution to evaporate the excess water. The solution will become a viscous gel.

-

Upon further heating, the gel will auto-ignite, producing a voluminous, fine powder. The combustion is usually very rapid.

-

-

Post-Combustion Treatment:

-

The resulting ash is often the desired crystalline phase, but a subsequent calcination step at a moderate temperature (e.g., 600-800°C for 2 hours) can be performed to improve crystallinity and remove any residual carbon.[8]

-

Fabrication and Characterization of ScSZ Electrolytes

Protocol 3.1: Fabrication of Dense ScSZ Pellets

-

Pressing:

-

Add a small amount of binder (e.g., polyvinyl alcohol solution) to the calcined ScSZ powder and mix thoroughly.

-

Press the powder in a uniaxial press at 100-200 MPa to form a green pellet.

-

For higher green density and uniformity, isostatic pressing at 200-300 MPa is recommended.

-

-

Sintering:

-

Place the green pellet on a zirconia plate in a high-temperature furnace.

-

The sintering temperature and duration are critical for achieving a dense electrolyte. Sintering is typically performed at temperatures ranging from 1300°C to 1600°C for 4-6 hours.[8][9] The optimal sintering profile depends on the powder characteristics (particle size, surface area). Nanocrystalline powders generally allow for lower sintering temperatures.[10]

-

Protocol 3.2: Characterization of ScSZ Powders and Pellets

-

Thermal Analysis (TGA/DTA):

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of the as-precipitated powder are used to determine the decomposition and crystallization temperatures, which helps in optimizing the calcination temperature.[8] The thermal decomposition of the co-precipitated hydroxides typically shows weight loss due to dehydration and dehydroxylation.[11]

-

-

X-ray Diffraction (XRD):

-

XRD is used to identify the crystalline phases present in the calcined powder and sintered pellets. The goal is to obtain a single-phase cubic or tetragonal structure.[8] Rietveld refinement of the XRD data can provide detailed information on lattice parameters, crystallite size, and phase fractions.[12][13][14][15][16]

-

-

Scanning Electron Microscopy (SEM):

-

SEM is used to observe the morphology and particle size of the synthesized powders and the microstructure of the sintered pellets (grain size, porosity).

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

EIS is performed on the sintered pellets with applied electrodes (e.g., platinum paste) to measure the ionic conductivity. The measurements are typically carried out over a range of temperatures (e.g., 400-800°C) to determine the activation energy for ionic conduction.[17]

-

Application of this compound in SOFC Cathodes

Scandium can be incorporated into perovskite cathodes to enhance their performance. The following is a generalized protocol based on combustion synthesis methods for perovskite powders.

Protocol 4.1: Synthesis of Scandium-Doped Perovskite Cathode Powder (e.g., PrBaCo₂₋ₓScₓO₅₊δ)

Materials:

-

Praseodymium(III) nitrate hexahydrate (Pr(NO₃)₃·6H₂O)

-

Barium nitrate (Ba(NO₃)₂)

-

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

This compound (ScCl₃·6H₂O) - to be converted to scandium nitrate

-

Nitric acid (for conversion of chloride to nitrate)

-

Citric acid or glycine (as fuel/complexing agent)

-

Deionized water

Procedure:

-

Precursor Solution:

-

Prepare an aqueous solution of scandium nitrate from this compound by dissolving it in water and reacting with a stoichiometric amount of silver nitrate to precipitate silver chloride, followed by filtration. Alternatively, dissolve the chloride and add nitric acid, then evaporate to dryness and redissolve to form the nitrate.

-

Dissolve all the metal nitrate precursors in stoichiometric amounts in deionized water.

-

Add the complexing agent (e.g., citric acid or glycine) to the solution. The molar ratio of the complexing agent to total metal cations is typically around 1-1.5.

-

-

Combustion Synthesis:

-

Heat the solution on a hot plate to form a gel.

-

Continue heating until the gel auto-ignites, forming a fine, black powder.

-

-

Calcination:

-

Calcine the as-synthesized powder at a temperature between 900°C and 1150°C for 2-4 hours to obtain the desired perovskite phase.[18]

-

Workflow for Scandium-Doped Perovskite Cathode Synthesis

Caption: Combustion synthesis of scandium-doped perovskite cathode powder.

Performance Data and Characterization

The successful synthesis of ScSZ electrolytes from this compound precursors leads to materials with superior properties.

Table 1: Comparison of Ionic Conductivity for Doped Zirconia Electrolytes at 800°C

| Electrolyte Composition | Synthesis Method | Sintering Temp. (°C) | Ionic Conductivity (S/cm) | Reference |

| 8YSZ (8 mol% Y₂O₃) | Glycine-Nitrate | 1600 | 0.039 | [2][19] |

| 8ScSZ (8 mol% Sc₂O₃) | Glycine-Nitrate | 1600 | 0.159 | [2][19] |

| 10Sc1CeSZ | Co-precipitation | 900 (calcination) | 0.07 (at 750°C) | [6] |

| 6Yb4ScSZ | Co-precipitation | 850 (calcination) | 0.7 (at 800°C) | [20] |

Table 2: Performance of SOFC Single Cells with ScSZ-based Electrolytes

| Anode | Electrolyte | Cathode | Operating Temp. (°C) | Peak Power Density (W/cm²) | Reference |

| NiO-ScSZ | 1Ce10ScSZ | LSCF | 750 | 0.90 | [6] |

| Bi₂O₃-doped NiO-ScSZ | ScSZ | LSCF | 800 | 0.861 | [9] |

| Ni-anode | 6Yb4ScSZ | LSCF | 800 | 1.30 | [20] |

Concluding Remarks for the Innovator

This compound is a highly effective and versatile precursor for the synthesis of advanced scandium-doped materials for solid oxide fuel cells. The wet-chemical methods detailed herein, such as co-precipitation and glycine-nitrate combustion, offer precise control over the stoichiometry, particle size, and homogeneity of the resulting ScSZ electrolytes and scandium-doped cathodes. The superior ionic conductivity of ScSZ electrolytes directly translates into higher power densities and the potential for lower operating temperatures, addressing key challenges in the commercialization of SOFC technology. The long-term stability of these materials is a critical area of ongoing research, with factors such as phase transformations and interactions with other cell components being of primary importance.[21][22][23][24] As you move forward with these protocols, remember that the synthesis parameters, particularly calcination and sintering profiles, are powerful levers for tuning the final material properties and, ultimately, the performance of your SOFCs.

References

-

Wilhelm, H.A., & Andrews, M.L. (1960). PROCESS OF PREPARING ZIRCONIUM OXYCHLORIDE. (Patent No. US2943911A). U.S. Patent Office. [Link]

-

Effect of Synthesis on the Phases in Scandia-Stabilized Zirconia (ScSZ). (n.d.). osti.gov. Retrieved January 23, 2024, from [Link]

-

A Study of Scandia-Doped Pressed Cathodes. (2006). IEEE Transactions on Electron Devices, 53(5), 1185-1191. [Link]

-

PREPARATION OF HIGH QUALITY ZIRCONIUM OXYCHLORIDE FROM ZIRCON OF VIETNAM. (2012). osti.gov. Retrieved January 23, 2024, from [Link]

-

Preparation of scandia-doped zirconia (ScSZ) ceramic powder and thermal analysis kinetics for its precursor. (2015). Zhongguo Xitu Xuebao/Journal of the Chinese Rare Earth Society, 33(4), 481-487. [Link]

-

Scandium Doping Effect on a Layered Perovskite Cathode for Low-Temperature Solid Oxide Fuel Cells (LT-SOFCs). (2018). CORE. [Link]

-

Characterization of scandia stabilized zirconia prepared by glycine nitrate process and its performance as the electrolyte for IT-SOFC. (2005). Solid State Ionics, 176(7-8), 673-678. [Link]

-

Highly conductive and stable electrolytes for solid oxide electrolysis and fuel cells: fabrication, characterisation, recent progress and challenges. (2023). RSC Publishing. [Link]

-

Scandium Doping Effect on a Layered Perovskite Cathode for Low-Temperature Solid Oxide Fuel Cells (LT-SOFCs). (2018). MDPI. [Link]

-

(a). Conductivity degradation in 6ScSZ electrolytes: i) fresh... (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

-

Synthesis and characterization of nanocrystalline ScSZ electrolyte for SOFCs. (2011). International Journal of Hydrogen Energy, 36(22), 14936-14942. [Link]

-

Sintering and Densification of Nanocrystalline Ceramic Oxide Powders: A Review. (2012). Science of Sintering, 44(2), 141-160. [Link]

-

Thermolysis of coprecipitated chromium(III)-scandium(III) hydroxides. (1998). Russian Journal of Inorganic Chemistry, 43(10), 1547-1550. [Link]

-

Characterization of Scandia Stabilized Zirconia Prepared by Glycine Nitrate Process and Its Performance as the Electrolyte for IT-SOFC. (2005). Solid State Ionics, 176(7-8), 673-678. [Link]

-

Fabrication Characteristics of SOFC Single Cell Using Nanocrystalline 1Ce10ScSZ Electrolyte Powder prepared by Co-Precipitation Process. (2012). Journal of Electrochemical Energy Conversion and Storage, 9(4), 041003. [Link]

-

Rietveld refinement of XRD data collected from Sc powder after 90 min... (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

-

Effect of Calcination Temperature on the Microstructure, Composition and Properties of Agglomerated Nanometer CeO2-Y2O3-ZrO2 Powders for Plasma Spray–Physical Vapor Deposition (PS-PVD) and Coatings Thereof. (2022). Coatings, 12(6), 793. [Link]

-

SINTERING AND DENSIFICATION BEHAVIOR OF NANOPARTICLE-INFILTRATED ALUMINA SCAFFOLDS. (2023). GCRIS. [Link]

-

Synthesis of Nanopowders by the Glycine-Nitrate Method in the In-Dy-O System. (2023). Chimica Techno Acta, 10(3), 202310303. [Link]

-

The thermal decomposition of zirconium oxyhydroxide. (1974). Journal of Thermal Analysis, 6(3), 333-344. [Link]

-

Ionic Conductivity of Electrolytes Composed of Oleate-Capped Yttria-Stabilized Zirconia Nanoparticles. (2020). ACS Omega, 5(29), 18349-18356. [Link]

-

Study of Long-Term Stability of Ni-Zr 0.92 Y 0.08 O 2-δ |Zr 0.92 Y 0.08 O 2-δ |Ce 0.9 Gd 0.1 O 2-δ |Pr 0.6 Sr 0.4 CoO 3-δ at SOFC and SOEC Mode. (2020). Materials, 13(21), 4987. [Link]

-

Permeability, Drying, and Sintering of Pressure Filtered Ceramic Nanopowders. (2002). Blacklight. [Link]

-

Fabrication and electrochemical characterization of SOFC single cell with 6Yb4ScSZ electrolyte powder by tape-casting and co-sintering. (2012). Journal of the Korean Ceramic Society, 49(6), 571-577. [Link]

-

Rietveld refinement of the X-ray diffraction pattern recorded at room... (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

-

The synthesis study of zirconia with precipitation and sol-gel methods. (2020). AIP Conference Proceedings, 2243(1), 020002. [Link]

-

Radium - Wikipedia. (n.d.). Wikipedia. Retrieved January 23, 2024, from [Link]

-

Synthesis and characterization of high ionic conductivity ScSZ core/shell nanocomposites. (2018). Journal of the European Ceramic Society, 38(4), 1837-1843. [Link]

-

Glycine–Nitrate Combustion Synthesis of Cu-Based Nanoparticles for NP9EO Degradation Applications. (2021). Catalysts, 11(11), 1332. [Link]

- CN1139074A - Process for preparing high-purity zirconium oxychloride crystals. (1997).

-

Anode-Supported SOFCs with a Bi2O3-Doped NiO–ScSZ Anode and ScSZ Electrolyte: Low-Temperature Co-Sintering and High Performance. (2023). MDPI. [Link]

-

Preparation and Conductivity of Ternary Scandia-Stabilised Zirconia. (2005). Solid State Ionics, 176(19-22), 1637-1642. [Link]

-

Optimization of the Sintering Densification, Microstructure, Mechanical Properties, and Oxidation Resistance of Tib2–Tic–Sic Composite Ceramics via a Two-Step Method. (2023). Materials, 16(14), 5035. [Link]

-

Rietveld refinement results. Observed XRD patterns of samples from A1... (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

-

Effect of calcination on nanoscale zirconia produced by high temperature hydrolysis. (2015). Protection of Metals and Physical Chemistry of Surfaces, 51(5), 803-811. [Link]

-

Solid-State Thermal Decomposition in a Cu-Rich Cu-Ti-Zr Alloy. (2023). MDPI. [Link]

-

Effect of calcination on minimally processed recycled zirconia powder derived from milling waste. (2022). The Journal of Prosthetic Dentistry, 128(1), 108.e1-108.e9. [Link]

-

Sintering of Ceramics. (2015). YouTube. [Link]

-

Degradation in Solid Oxide Electrolysis Cells During Long Term Testing. (2020). ECS Transactions, 97(7), 1183-1191. [Link]

-

Rietveld refinement for XRD patterns of synthesized ZrC powders from precursors with different ratio of ZrO(CH3COO)2. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

-

Electrolyte for Solid Oxide Fuel Cells. (2013). Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. [Link]

-

A comparative study on ionic conductivity of Sr and Mg stabilized zirconia by impedance spectroscopy. (2011). Archives of Physics Research, 2(3), 132-140. [Link]

-

Platinum - Wikipedia. (n.d.). Wikipedia. Retrieved January 23, 2024, from [Link]

-

On the conductivity degradation and phase stability of solid oxide fuel cell (SOFC) zirconia electrolytes analysed via XRD. (2022). Journal of the European Ceramic Society, 42(15), 7041-7050. [Link]

-

Formation features of Sc2-xFexO3 nanocrystals via glycine-nitrate combustion synthesis. (2021). Journal of Physics: Conference Series, 2015(1), 012109. [Link]

-

Scandium chloride - Wikipedia. (n.d.). Wikipedia. Retrieved January 23, 2024, from [Link]

Sources

- 1. Highly conductive and stable electrolytes for solid oxide electrolysis and fuel cells: fabrication, characterisation, recent progress and challenges - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00690A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ProChem, Inc. Scandium (III) Chloride Hexahydrate - High-Purity Compound for Alloys & Optical Applications [prochemonline.com]

- 6. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 7. Effect of Calcination Temperature on the Microstructure, Composition and Properties of Agglomerated Nanometer CeO2-Y2O3-ZrO2 Powders for Plasma Spray–Physical Vapor Deposition (PS-PVD) and Coatings Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 8. electrochem.org [electrochem.org]

- 9. Anode-Supported SOFCs with a Bi2O3-Doped NiO–ScSZ Anode and ScSZ Electrolyte: Low-Temperature Co-Sintering and High Performance [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. Characterization of scandia stabilized zirconia prepared by glycine nitrate process and its performance as the electrolyte for IT-SOFC (Journal Article) | ETDEWEB [osti.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Application Notes and Protocols for the Comprehensive Characterization of Scandium Chloride Hexahydrate

Introduction: Scandium chloride hexahydrate (ScCl₃·6H₂O) is a critical precursor material in the synthesis of advanced materials, including high-purity scandium metal, specialized alloys, and catalysts.[1][2] Its precise chemical and physical properties are paramount to the quality and performance of these end products. Therefore, rigorous analytical characterization is not merely a quality control step but a fundamental necessity for researchers, scientists, and drug development professionals. This guide provides a detailed overview of the essential analytical techniques and step-by-step protocols for the comprehensive characterization of this compound, ensuring scientific integrity and enabling reproducible, high-quality research.

Section 1: Structural Elucidation and Phase Purity

The arrangement of atoms within the crystal lattice and the overall phase purity of this compound are foundational to its reactivity and performance. X-ray diffraction techniques are the gold standard for this purpose.

Single-Crystal X-ray Diffraction (SC-XRD)

Principle: SC-XRD provides the definitive three-dimensional structure of a crystalline material by analyzing the diffraction pattern of X-rays passing through a single crystal.[3] This technique allows for the precise determination of bond lengths, bond angles, and the overall molecular geometry. For this compound, SC-XRD has been instrumental in revealing its true structure as trans-[ScCl₂(H₂O)₄]Cl·2H₂O, where two chloride ions and four water molecules are directly coordinated to the scandium center in an octahedral geometry, with the remaining chloride ion and two water molecules occupying positions within the crystal lattice.[4]

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Selection: Under a microscope, select a well-formed, transparent, and defect-free single crystal of this compound. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.

-

Mounting: Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryo-oil.

-

Data Collection:

-

Place the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Perform an initial screening to assess crystal quality and determine the unit cell parameters.

-

Proceed with a full data collection, typically involving a series of rotations of the crystal in the X-ray beam. Data is commonly collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

-

Data Processing and Structure Solution:

-

Integrate the raw diffraction data to obtain a list of reflection intensities.

-

Apply necessary corrections for factors such as absorption and polarization.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Refine the structural model against the experimental data to obtain the final, precise atomic coordinates and other structural parameters.

-

Powder X-ray Diffraction (PXRD)

Principle: PXRD is used to identify the crystalline phases present in a bulk sample and to assess its purity. The diffraction pattern of a polycrystalline powder is a unique fingerprint of its crystal structure.

Protocol for Powder X-ray Diffraction:

-

Sample Preparation:

-

Sample Mounting:

-

Carefully pack the powdered sample into a sample holder, ensuring a flat and smooth surface that is level with the holder's top edge.[7]

-

-

Data Collection:

-

Place the sample holder in the powder diffractometer.

-

Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and the angular range (2θ) to be scanned. A typical range for initial analysis is 5° to 70° 2θ.

-

Initiate the data collection.

-

-

Data Analysis:

-

Compare the obtained diffraction pattern with standard reference patterns from databases such as the International Centre for Diffraction Data (ICDD) to confirm the identity of the this compound phase.

-

The absence of peaks corresponding to other phases indicates high phase purity.

-

Section 2: Thermal Properties and Hydration State

Thermal analysis techniques are crucial for determining the water content and thermal stability of this compound.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] For hydrated salts, TGA can quantify the water of hydration by measuring the mass loss during dehydration.[9][10]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into or out of a sample as a function of temperature.[11] It provides information on phase transitions, such as melting, and the enthalpy changes associated with these processes. For hydrated salts, DSC can reveal the energetics of dehydration.[2][12]

Combined TGA/DSC Protocol:

-

Instrument Calibration: Calibrate the TGA/DSC instrument for mass and temperature using appropriate standards.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, tared TGA/DSC crucible (e.g., aluminum or alumina).

-

Record the exact initial mass.

-

-

Experimental Setup:

-

Place the sample crucible and a reference crucible (usually empty) into the instrument.

-

Set the initial temperature to room temperature.

-

Program the temperature to ramp up to a final temperature of at least 300°C to ensure complete dehydration. A heating rate of 10°C/min is a common starting point.[13]

-

Use an inert purge gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to remove evolved water vapor.

-

-

Data Analysis:

-

The TGA curve will show distinct mass loss steps corresponding to the removal of water molecules. Calculate the percentage mass loss for each step to determine the number of water molecules lost.

-

The DSC curve will show endothermic peaks corresponding to the energy absorbed during dehydration. The area under these peaks can be used to quantify the enthalpy of dehydration.

-

Expected Thermal Events for this compound:

| Thermal Event | Approximate Temperature Range (°C) | Mass Loss (Theoretical %) | DSC Signal |

| Dehydration | 50 - 200 | ~41.6% (for 6 H₂O) | Multiple endothermic peaks |

| Decomposition | > 200 | Further mass loss | Endothermic/Exothermic peaks |

Section 3: Purity and Elemental Composition

Determining the elemental composition and the presence of trace impurities is critical for high-purity applications of this compound.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Principle: ICP-MS is a highly sensitive technique for determining the elemental composition of a sample, capable of detecting trace and ultra-trace elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[10][14]

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

Principle: ICP-OES is another powerful technique for elemental analysis, particularly suitable for higher concentrations of elements (parts-per-million, ppm range).[4][15]

Protocol for ICP-MS/OES Analysis:

-

Sample Digestion:

-

Accurately weigh a small amount of the this compound sample (e.g., 10-50 mg).

-

Dissolve the sample in a suitable acidic matrix, typically dilute nitric acid (e.g., 2% v/v).[16] Gentle heating may be required to ensure complete dissolution.[14]

-

For refractory impurities, a more aggressive digestion using a mixture of acids or a fusion method may be necessary.[14]

-

-

Standard Preparation:

-

Prepare a series of calibration standards of known concentrations for all elements of interest using certified reference materials.

-

Prepare a blank solution containing the same acid matrix as the samples.

-

-

Instrumental Analysis:

-

Introduce the blank, standards, and sample solutions into the ICP-MS or ICP-OES instrument.

-

The instrument will generate a plasma that atomizes and ionizes the elements in the sample.

-

In ICP-MS, the ions are separated by their mass-to-charge ratio and detected.

-

In ICP-OES, the excited atoms and ions emit light at characteristic wavelengths, which are detected.

-

-

Data Quantification:

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Use the calibration curve to determine the concentration of each element in the sample solution.

-

Calculate the concentration of impurities in the original solid sample.

-

Section 4: Molecular and Structural Vibrations

Vibrational spectroscopy techniques provide insights into the chemical bonding and molecular structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations.[17] The resulting spectrum is a unique fingerprint of the molecule's functional groups and structure. For this compound, FTIR can identify the presence of water molecules and characterize the Sc-O and Sc-Cl bonds.[16][18]

Protocol for FTIR Analysis (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry high-purity potassium bromide (KBr) powder.

-

Grind approximately 1-2 mg of the this compound sample with about 100-200 mg of the dry KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.[19]

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Collection:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands. For this compound, expect to see broad bands in the O-H stretching region (~3400 cm⁻¹) and H-O-H bending region (~1600 cm⁻¹) due to the water of hydration, as well as bands in the far-infrared region corresponding to Sc-O and Sc-Cl vibrations.

-

Raman Spectroscopy

Principle: Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. It is complementary to FTIR and is particularly useful for studying symmetric vibrations and metal-ligand bonds.